Carbonic Anhydrase I Inhibition
4-Sulfanilamidobenzoic acid demonstrates measurable inhibition of human carbonic anhydrase I (hCA I) with a Ki value of 3.70 µM (3.70E+3 nM) in a CO2 hydration-based stopped flow assay with 15-minute pre-incubation [1]. While unsubstituted sulfanilamide also inhibits carbonic anhydrase isoforms, the 4-carboxyphenyl substitution present in 4-sulfanilamidobenzoic acid introduces a distinct electronic and steric profile that alters active site accommodation relative to the parent scaffold. The Ki value of 3.70 µM establishes a quantifiable baseline for structure-activity relationship (SAR) comparisons when evaluating sulfanilamide derivatives bearing aromatic carboxylic acid extensions.
| Evidence Dimension | Inhibition affinity (Ki) for human carbonic anhydrase I |
|---|---|
| Target Compound Data | Ki = 3.70 µM (3.70E+3 nM) |
| Comparator Or Baseline | Unsubstituted sulfanilamide (baseline scaffold; quantitative Ki for this specific isoform and assay not co-reported in same dataset) |
| Quantified Difference | Not directly calculable from a single-arm dataset; target compound Ki = 3.70 µM establishes a reference value for this sulfanilamide-benzoic acid conjugate |
| Conditions | Human carbonic anhydrase 1; CO2 hydration-based stopped flow assay; 15 min pre-incubation |
Why This Matters
This quantifies the target compound's affinity for hCA I in µM range, enabling researchers to select 4-sulfanilamidobenzoic acid as a structurally defined reference point when screening sulfonamide-benzoic acid conjugates for carbonic anhydrase modulation.
- [1] BindingDB. Affinity Data for CHEMBL3632831 (BDBM50133395): Ki = 3.70E+3 nM for human carbonic anhydrase 1; CO2 hydration-based stopped flow assay; 15 min pre-incubation. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50133395 View Source
